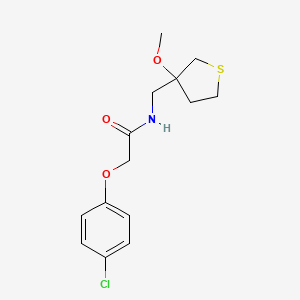

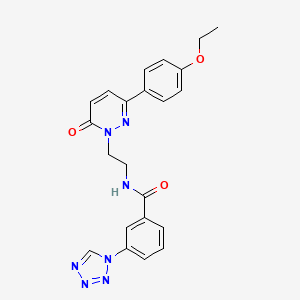

![molecular formula C19H15F4N3OS B2607885 N-(4-fluorophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide CAS No. 303997-97-9](/img/structure/B2607885.png)

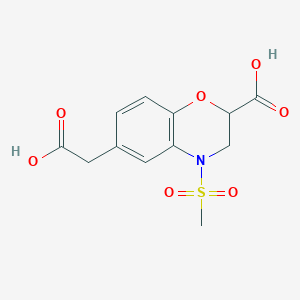

N-(4-fluorophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-fluorophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide” is a pyrazole carboxamide derivative . Pyrazole carboxamides represent an important class of fungicides in agrochemicals . They are known to undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .

Synthesis Analysis

The synthesis of such compounds typically starts from ethyl 4,4,4-trifluoroacetoacetate and triethyl orthoformate . The solution is concentrated in vacuo, the pH is adjusted to 5 with hydrochloric acid, the reaction mixture is filtered, and the filtrate is washed with water .Molecular Structure Analysis

The structures of these compounds are characterized by 1H NMR, 13C NMR, and HRMS . The molecular docking results indicated that these compounds exhibit high affinity with SDH protein by H-bond and π – π stacking interactions .Chemical Reactions Analysis

These compounds undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . They also participate in the synthesis of disubstituted pyrimidines .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by Fourier transform infrared spectroscopy, 1H nuclear magnetic resonance (NMR), 13C NMR, 19F NMR, and mass spectrography .Applications De Recherche Scientifique

Biological Activity and Antiproliferative Properties

Anticancer Activity : A compound synthesized by condensation involving dimethylamine and a pyrazolo[1,5-a]pyrimidine derivative showed inhibition against certain cancer cell lines, highlighting its potential as an anticancer agent Ju Liu et al., 2016. Similarly, pyrazole-sulfonamide derivatives exhibited antiproliferative activities against HeLa and C6 cell lines, indicating selective effectiveness against rat brain tumor cells Samet Mert et al., 2014.

Cytotoxic Evaluation : Novel pyrazole-1-carboxamide analogues demonstrated significant cytotoxicity against breast cancer cell lines, suggesting their potential as anticancer drugs M. Ahsan et al., 2018.

Material Science Applications

- Polyamide Synthesis : Research into fluorinated polyamides containing pyridine and sulfone moieties revealed materials with high thermal stability, low moisture absorption, and good mechanical properties, suitable for high-performance applications Xiao-Ling Liu et al., 2013.

Enzyme Inhibition Studies

- Carbonic Anhydrase Inhibitors : Pyrazole-3,4-dicarboxamide derivatives bearing a sulfonamide moiety were synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes, demonstrating significant inhibitory potency Samet Mert et al., 2015.

Chemical Synthesis and Functionalization

- Synthetic Methodologies : Studies on the synthesis of 3-amino-4-fluoropyrazoles and pyrazoline derivatives have provided valuable insights into the functionalization and application potential of fluorinated compounds in medicinal chemistry Riccardo Surmont et al., 2011.

Mécanisme D'action

Target of Action

incognita , suggesting that N-(4-fluorophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide may target similar biological systems.

Mode of Action

It’s known that pyrazole derivatives can bind with high affinity to multiple receptors , which could potentially lead to a variety of biochemical changes.

Biochemical Pathways

Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also interact with multiple biochemical pathways .

Result of Action

Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It’s known that environmental factors can significantly impact the effectiveness of similar compounds .

Orientations Futures

Propriétés

IUPAC Name |

N-(4-fluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenyl]sulfanylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F4N3OS/c1-11-16(17(27)24-14-8-6-13(20)7-9-14)18(26(2)25-11)28-15-5-3-4-12(10-15)19(21,22)23/h3-10H,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZVHRPLIWGEPSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)NC2=CC=C(C=C2)F)SC3=CC=CC(=C3)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F4N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

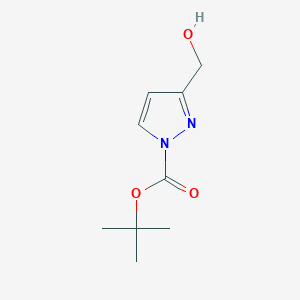

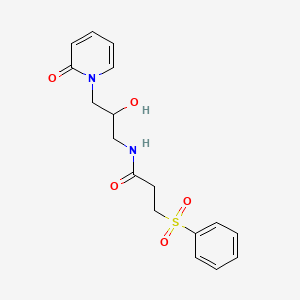

![tert-butyl N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B2607803.png)

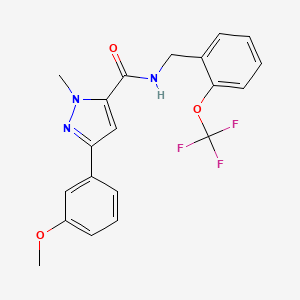

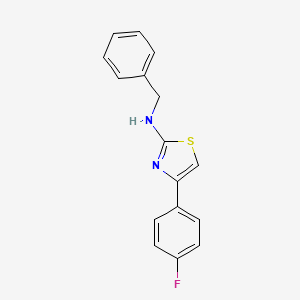

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2607812.png)

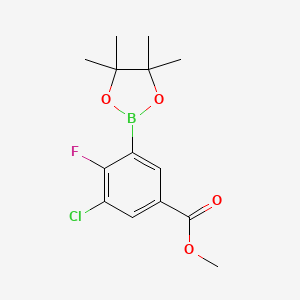

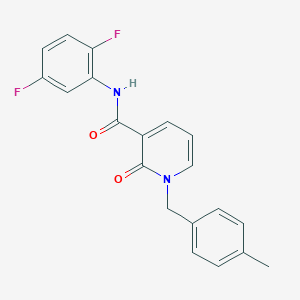

![2-[4-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperazin-1-yl]-N-prop-2-enylacetamide](/img/structure/B2607815.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2607822.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2607824.png)